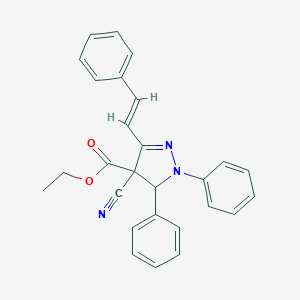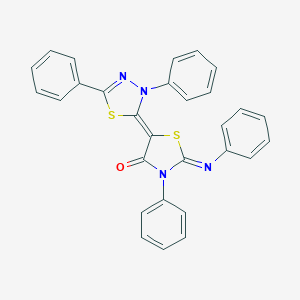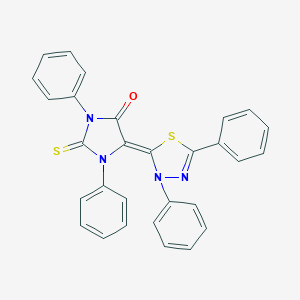![molecular formula C19H25IN2O2 B283168 N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283168.png)
N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine is a chemical compound that has garnered attention in the scientific research community due to its potential applications in various fields. This compound, also known as BIM-8, has been synthesized and studied extensively in recent years, and its unique properties have led to exciting discoveries and new directions for research.
Mécanisme D'action
The mechanism of action of N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine is complex and not yet fully understood. However, it is known that N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine binds to the sigma-1 receptor with high affinity, leading to changes in cellular signaling pathways and gene expression. The exact nature of these changes is the subject of ongoing research.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine has been shown to have a variety of biochemical and physiological effects. In addition to its binding to the sigma-1 receptor, N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine has been found to modulate the activity of various ion channels and transporters. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise and selective modulation of this receptor's activity. Additionally, N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine has been shown to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of using N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for research involving N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another potential direction is the use of N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine as a tool for studying the sigma-1 receptor and its role in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine and its effects on cellular signaling pathways and gene expression. Overall, N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine involves several steps, starting with the reaction of 3-iodo-5-methoxybenzaldehyde with benzyl bromide in the presence of a base. This intermediate product is then reacted with N,N-dimethylethylenediamine to yield the final product, N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine. The synthesis of N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine has been found to have a wide range of potential applications in scientific research. One area of interest is its use as a tool for studying the function of the sigma-1 receptor, a protein that plays a role in various physiological processes. N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine has been shown to bind to the sigma-1 receptor with high affinity, making it a valuable tool for investigating the role of this receptor in the body.
Propriétés
Formule moléculaire |
C19H25IN2O2 |
|---|---|
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
N-[(3-iodo-5-methoxy-4-phenylmethoxyphenyl)methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C19H25IN2O2/c1-22(2)10-9-21-13-16-11-17(20)19(18(12-16)23-3)24-14-15-7-5-4-6-8-15/h4-8,11-12,21H,9-10,13-14H2,1-3H3 |
Clé InChI |
JOOOKCXEKFFGLN-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)OC |
SMILES canonique |
CN(C)CCNCC1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283085.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283087.png)
![[8,9-Diethoxy-10b-methyl-1-(4-methylphenyl)-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](thien-2-yl)methanone](/img/structure/B283088.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)




![Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B283098.png)


![3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283103.png)
![1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283105.png)